molecular formula C11H11F6NO B11735273 (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

Katalognummer: B11735273
Molekulargewicht: 287.20 g/mol
InChI-Schlüssel: SRNJFOQCBWKILA-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a compound characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with two trifluoromethyl groups attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . These halides can undergo coupling and annulation reactions to construct the desired trifluoromethyl-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the propanol backbone, combined with the trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H11F6NO

Molekulargewicht

287.20 g/mol

IUPAC-Name

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m0/s1

InChI-Schlüssel

SRNJFOQCBWKILA-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](CCO)N)C(F)(F)F)C(F)(F)F

Kanonische SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.